molecular formula C20H12 B046583 Perylene CAS No. 198-55-0

Perylene

Cat. No. B046583
CAS RN: 198-55-0
M. Wt: 252.3 g/mol
InChI Key: CSHWQDPOILHKBI-UHFFFAOYSA-N
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Description

Perylene is a unique polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings . It is a solid compound that is colorless to pale-yellow in appearance . Perylene has found widespread use in various applications due to its unique chemical and physical properties .


Synthesis Analysis

The primary industrial synthesis of perylene involves the carbonization and subsequent treatment of organic materials, such as petroleum or coal tar . It’s also possible to produce perylene through the cyclodehydration of certain precursors in laboratory settings . A recent study presents an innovative synthesis method for producing a family of highly crystalline and stable coordination polymers based on perylene-3,4,9,10-tetracarboxylate (PTC) and various transition metals .


Molecular Structure Analysis

The molecular formula of perylene is C20H12, signifying it consists of 20 carbon atoms and 12 hydrogen atoms . Its structure, which features five fused benzene rings, makes it a member of the PAH family . The perylene molecule consists of two naphthalene molecules connected by a carbon-carbon bond at the 1 and 8 positions on both molecules . All of the carbon atoms in perylene are sp2 hybridized .

Scientific Research Applications

Bioimaging

Perylene derivatives are utilized in bioimaging due to their exceptional fluorescence properties. They are particularly useful in fluorescent perylenediimide and perylenemonoimide dyes , which have been developed for applications in bioimaging . These compounds are designed to be highly functional dyes with thermal, chemical, and photostability, making them suitable for detailed biological studies.

Photothermal Therapy

In the field of photothermal therapy (PTT) , perylene compounds serve as agents that convert light into heat to destroy cancer cells. Perylene diimides, for instance, have excellent photothermal conversion and photostability, which are harnessed for disease treatment and diagnosis .

Photodynamic Therapy

Perylene is also significant in photodynamic therapy (PDT) , where it acts as a photosensitizer. Perylene diimides are known for their strong electron affinity and absorption, making them effective in generating singlet oxygen species that are toxic to cancer cells .

Organic Solar Cells

Perylene diimides are prominent in the development of organic solar cells . They are valued for their good electron transmission capacity and strong electron affinity, contributing to the increased power conversion efficiency of these solar cells .

Optoelectronic Materials

In optoelectronic materials , perylene-based compounds are used due to their high chemical and photochemical stability. They can be chemically functionalized to create materials for various applications, including sensors, organic field-effect transistors, and organic light-emitting diodes .

Drug Delivery

Perylene derivatives have been explored as drug carriers in nanodrug delivery systems. They can co-assemble with chemotherapeutic drugs to develop multifunctional supramolecular nanodrugs, offering a carrier-free system with high drug loading capacity .

Diagnostics

For diagnostics , perylene diimide-based fluorescent sensors are developed for environmental detection. These sensors are capable of detecting heavy metal ions and organic pollutants with high sensitivity and selectivity .

Theranostics

Lastly, in theranostics —a combination of therapy and diagnostics—perylene compounds are part of the design of conjugated polymer nanomaterials. These materials are used for biomedical imaging and drug delivery, highlighting their potential in personalized medicine .

Safety And Hazards

Perylene causes skin irritation and serious eye irritation. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is considered to be a hazardous pollutant .

Future Directions

Future directions of perylene-based systems are outlined with an emphasis on the role of the perylene derivative in various optoelectronic systems, including touch screens, displays, and Li-Fi networks . The phosphorescence energy transfer systems have been applied in encryption, biomedical imaging, and chemical sensing .

properties

IUPAC Name

perylene
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InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H
Source PubChem
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InChI Key

CSHWQDPOILHKBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
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Molecular Formula

C20H12
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Related CAS

69736-15-8
Record name Perylene, homopolymer
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DSSTOX Substance ID

DTXSID4047753
Record name Perylene
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Molecular Weight

252.3 g/mol
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Physical Description

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline]
Record name Perylene
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Boiling Point

350-400 (sublimes)
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Solubility

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform
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Density

1.35
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Vapor Pressure

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures)
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Product Name

Perylene

Color/Form

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid

CAS RN

198-55-0
Record name Perylene
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Melting Point

273-274 °C
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Synthesis routes and methods I

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
18.7 g
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reactant
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Name
Quantity
8 mL
Type
reactant
Reaction Step One
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1.05 g
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reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Instead of ball milling method as illustrated herein, the particle size reduction of benzimidazole perylene (BZP) photogenerating pigment in cyclohexane was accomplished in an attritor. Five (5) grams of sublimed benzimidazole perylene, obtained by the process as described in U.S. Pat. No. 5,225,307, was placed in an Union Process Model O1 attritor, which contained 180 milliliters of cyclohexane and 1.8 killigrams of 1/8 inch stainless steel balls. The attrition was accomplished at 300 rpm at a temperature of 15° C. A 10 milliliter aliquot of the BZP dispersion sample was withdrawn at 5, 11, 24, 48 and 72 hours for examination under transmission electron microscope and for the preparation of photoconductive members as described in Examples I and II. TEM measurements confirmed that fine particles of 0.05 to 0.1 micron in length were obtained. The BZP dispersion with a shorter attrition time contained large particles, 0.5 micron in length. The xerographic results obtained are shown in the following Table 2. The optimum attrition time for generating high photosensitivity BZP with fine particles was from about 48 to 72 hours.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DE 340091 describes the preparation of 3,4,9,10-tetracyanoperylene from 3,4,9-tricyano-10-bromoperylene. 3,4,9-tricyano-10-bromoperylene was prepared from 3,4,9,10-tetrabromo-perylene, which was obtained by bromination of perylene in nitrobenzene.
Name
3,4,9,10-tetrabromo-perylene
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Name
3,4,9,10-tetracyanoperylene
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0 (± 1) mol
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Name
3,4,9-tricyano-10-bromoperylene
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

Example 12 describes the conditioning of crude perylenediimide presscake (Pigment Violet 29) according to the invention. Comparison Example 13 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt. Comparison Example 14 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt and the mixture of sodium dioctyl sulfosuccinate and aliphatic naphtha during conditioning.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
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Name
aliphatic naphtha
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of perylene?

A1: Perylene is a polycyclic aromatic hydrocarbon with the molecular formula C20H12 and a molecular weight of 252.31 g/mol.

Q2: How does aggregation affect the optical properties of perylene derivatives?

A3: Perylene derivatives have a strong tendency to aggregate due to π-π interactions, especially in the solid state. This aggregation can lead to significant changes in their optical properties. For example, perylene bisimides often exhibit red-shifted emission in the solid state compared to their solution-state spectra, attributed to the formation of excimers. [] The extent of aggregation, and consequently the optical properties, can be influenced by factors such as concentration, solvent polarity, and the nature of the substituents. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize perylene and its derivatives?

A4: A range of spectroscopic techniques are employed to characterize perylene and its derivatives. Infrared (IR) spectroscopy, including transmission, reflection-absorption (RAIRS), and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to study vibrational modes and molecular organization. [] UV-Vis absorption and fluorescence spectroscopy are crucial for investigating electronic transitions, aggregation behavior, and energy transfer processes. [, , , ] Time-resolved fluorescence spectroscopy, including techniques like Time-Correlated Single Photon Counting (TCSPC) and transient absorption spectroscopy, provides insights into excited state dynamics, including exciton migration and charge transfer processes. [, , ]

Q4: What makes perylene bisimides attractive for organic electronic applications?

A5: Perylene bisimides (PBIs) possess several desirable attributes for organic electronic applications. Their high electron affinity makes them suitable for use as n-type semiconductors. [, , ] They are known for their excellent thermal stability, often remaining stable up to 400°C, which is crucial for device longevity. [] Furthermore, their strong self-assembly tendencies, driven by π-π stacking, can be exploited to create ordered structures, which can influence charge transport properties. [, ]

Q5: How does the molecular structure of perylene derivatives influence their electron transport properties?

A6: The electron transport properties of perylene derivatives can be significantly modulated by structural modifications. For example, incorporating electron-donating substituents at the bay region of perylene diimides can influence their electron affinity and charge transport characteristics. [] Studies have shown that the electron mobility of perylene diimides can reach up to 4.4 × 10−4 cm2V−1 s−1, with variations depending on the specific substituents and measurement conditions. []

Q6: Can perylene derivatives be used in photovoltaic devices?

A7: While perylene derivatives have shown promise as electron acceptors in organic photovoltaic devices, their performance has been limited compared to other materials. [, ] Research suggests that achieving efficient charge separation and transport within perylene-based photovoltaic devices remains a challenge. [] Factors such as morphology control, energy level alignment, and suppression of undesirable charge recombination pathways are crucial for improving their photovoltaic performance.

Q7: What are some other applications of perylene derivatives?

A8: Beyond organic electronics, perylene derivatives find applications in various fields. Their exceptional fluorescence properties make them suitable for use as fluorescent probes, sensors, and laser dyes. [, , ] Their ability to form self-assembled structures has been explored for developing supramolecular architectures. [] Additionally, some perylene derivatives have shown potential in biomedical applications, such as photodynamic therapy and as telomerase inhibitors. [, ]

Q8: How is computational chemistry employed in perylene research?

A9: Computational chemistry plays a significant role in understanding and predicting the properties of perylene derivatives. Density functional theory (DFT) calculations are widely used to investigate electronic structures, predict spectroscopic properties, and understand charge transfer processes. [, , ] Molecular dynamics (MD) simulations are employed to explore the self-assembly behavior of perylene derivatives, providing insights into their aggregation patterns and morphology in different environments. [] These computational approaches complement experimental findings and guide the design of new perylene-based materials with tailored properties.

Q9: What is the significance of Structure-Activity Relationship (SAR) studies in perylene research?

A10: SAR studies are essential for understanding how specific structural modifications to the perylene core influence its properties and functionalities. For example, SAR studies on perylene monoimides (PMIs) as telomerase inhibitors have shown that the nature of the side chains significantly impacts their solubility, G-quadruplex binding affinity, telomerase inhibition, and cytotoxicity. [] By systematically varying substituents and analyzing the resulting changes in properties, researchers can establish structure-property relationships, enabling the rational design of perylene derivatives with improved performance in desired applications.

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